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Compound Name:

(methylsulfanyl)benzene
CAS No.: 1809161-42-9

Cat. No.: B3247214

Get Quote

Executive Summary

In the realm of advanced drug discovery and organic materials science, the ability to
sequentially and selectively functionalize aromatic rings is a highly sought-after capability. As a
Senior Application Scientist, | frequently encounter the challenge of building complex,
polyfunctionalized systems without falling into the trap of endless protection-deprotection
cycles.

1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene (CAS: 1809161-42-9) represents a
masterclass in latent orthogonal reactivity[1]. By treating this molecule as a programmable
scaffold, researchers can exploit its asymmetric steric topography to execute highly
regioselective cross-coupling reactions. This whitepaper dissects the physicochemical
properties, mechanistic causality, and self-validating experimental workflows required to fully
harness this versatile building block.

Physicochemical & Structural Profiling
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Before deploying CAS 1809161-42-9 in a synthetic campaign, it is critical to understand its
baseline parameters. The presence of two halogens, an electron-donating methoxy group, and
a versatile methylsulfanyl group creates a unique electronic and steric signature[1].

Table 1: Quantitative & Structural Data Summary

Property Value

) 1,4-Dibromo-2-methoxy-6-
Chemical Name
(methylsulfanyl)benzene

CAS Registry Number 1809161-42-9

2,5-Dibromo-1-methoxy-3-

Synonyms (methylsulfanyl)benzene
Molecular Formula CsHsBr20S

Molecular Weight 312.02 g/mol

SMILES COC1=C(C(=CC(=C1)Br)SC)Br
Commercial Purity >95%

Storage Conditions Sealed, dry, 2-8°C

Mechanistic Insights: The Causality of Orthogonal
Reactivity

The true value of CAS 1809161-42-9 lies in the differentiation of its two carbon-bromine (C-Br)
bonds. In non-symmetric dibromobenzenes, regioselectivity is dictated by the relative rates of
oxidative addition, which are exquisitely sensitive to the steric environment of the carbon-

halogen bonds[2].

The Steric Disparity

If we map the substituents on the benzene ring, we observe a stark contrast:

e The C1-Bromine: This bond is flanked by two sterically demanding groups—the methoxy (-
OMe) and the methylsulfanyl (-SMe) substituents.
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e The C4-Bromine: This bond is relatively unhindered, flanked only by two small hydrogen
atoms.

Similar to observations in analogous 2,4-dibromoanisole systems, the steric hindrance from the
methoxy group significantly retards oxidative addition of the Palladium catalyst at the adjacent
position[3]. Therefore, the insertion of the active Pd(0) species is kinetically favored at the
unhindered C4 position. This causality allows us to perform a site-selective at C4, leaving the
C1-Br bond intact for subsequent functionalization. Furthermore, the -SMe group remains
entirely inert under standard Suzuki conditions, acting as a latent electrophile for a final .

Active Pd(0) Catalyst

1,4-Dibromo-2-methoxy-

6-(methylsulfanyl)benzene
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Steric control governing the regioselective oxidative addition of Pd(0) to CAS 1809161-42-9.
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Experimental Workflows & Self-Validating Protocols

To translate this mechanistic theory into laboratory reality, | have designed a three-stage, self-
validating experimental workflow. The success of each subsequent protocol validates the
regioselectivity of the preceding step.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling at C4

Because the C4 position is unhindered, standard triphenylphosphine-based palladium catalysts
are highly effective.

e Preparation: In a flame-dried Schlenk flask, combine CAS 1809161-42-9 (1.0 equiv), the
desired arylboronic acid (1.05 equiv), and K2COs (2.0 equiv). Note: The slight excess of
boronic acid ensures complete conversion without risking over-coupling at C1 due to the
high steric barrier.

o Catalyst Addition: Add Pd(PPhs)4 (5 mol%).

e Solvent & Degassing: Add a degassed mixture of Toluene/EtOH/H20 (4:1:1). Purge the
system with N2 for 10 minutes.

o Reaction: Heat the mixture to 80 °C for 6 hours. Monitor via TLC/LC-MS until the starting
material is consumed.

o Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over NazSOa,
and purify via silica gel chromatography to isolate the C4-arylated intermediate.

Protocol 2: Secondary Functionalization at C1

To overcome the severe steric crowding at C1, we must transition to a highly active, bulky,
electron-rich catalyst system. (such as SPhos) are mandatory here to accelerate oxidative
addition and prevent catalyst deactivation.

e Preparation: Combine the C4-arylated intermediate (1.0 equiv), a second arylboronic acid
(1.2 equiv), and KsPOa (2.0 equiv) in a reaction vessel.

o Catalyst System: Add Pdz(dba)s (2 mol%) and SPhos (8 mol%). The bulky SPhos ligand
forces the formation of a highly reactive monoligated Pd(0) species.
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e Solvent: Add degassed 1,4-Dioxane/H20 (10:1).

e Reaction: Heat to 100 °C for 12—-16 hours. The elevated temperature and engineered ligand
overcome the steric barrier at C1.

e Workup: Extract and purify as described in Protocol 1 to yield the C1,C4-diarylated
intermediate.

Protocol 3: Liebeskind-Srogl Cross-Coupling at C6

The final functionalization targets the -SMe group. This requires a thiophilic Lewis acid to
activate the carbon-sulfur bond.

e Preparation: Combine the C1,C4-diarylated intermediate (1.0 equiv), a third arylboronic acid
(1.5 equiv), and Copper(l) thiophene-2-carboxylate (CuTC) (1.5 equiv). CuTC is critical as it
coordinates to the sulfur, weakening the C-S bond.

o Catalyst Addition: Add Pd(TFA)z (5 mol%).
e Solvent: Add anhydrous THF under an inert atmosphere.
» Reaction: Stir at 60 °C for 18 hours.

o Workup: Filter the crude mixture through a pad of Celite to remove insoluble copper sulfide
salts. Concentrate and purify to yield the fully functionalized, asymmetric terphenyl
derivative.

Suzuki (C4) Suzuki (C1) ) Liebeskind-Srogl (C6) ) )
CAS 1809161-42-9 Pd(PPh3)4, 80°C C4-Arylated Pd2(dba)3/SPhos, 100°C C1,C4-Diarylated Pd(TFA)2/CuTC, 60°C Fully Functionalized
(Starting Material) Intermediate Intermediate Product

Click to download full resolution via product page
Orthogonal functionalization pathway of CAS 1809161-42-9 via sequential cross-coupling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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